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Bisphenol F bis(2,3-dihydroxypropyl) ether

Catalog No.
S758195
CAS No.
72406-26-9
M.F
C19H24O6
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol F bis(2,3-dihydroxypropyl) ether

CAS Number

72406-26-9

Product Name

Bisphenol F bis(2,3-dihydroxypropyl) ether

IUPAC Name

3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2

InChI Key

VGJRHUPDMVWBFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O

Synonyms

3,3’-[Methylenebis(4,1-phenyleneoxy)]bis-1,2-propanediol; BFDGE.2H2O;

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O

Synthesis and Characterization:

Bis[4-(2,3-dihydroxypropoxy)phenyl]methane, also known as Bisphenol F diglycidyl ether (BFD-1), is a synthetic compound obtained by reacting Bisphenol-F with epichlorohydrin in the presence of a catalyst like sodium hydroxide. This reaction yields a mixture of isomers of BFD-1, which necessitates characterization techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC) to determine its exact structure and composition [1, ].

Biological Properties:

Research suggests that BFD-1 exhibits some estrogenic activity, meaning it can bind to estrogen receptors in the body. This raises concerns about its potential endocrine-disrupting effects []. However, studies have also reported BFD-1 to possess various other biological activities, including:

  • Anti-inflammatory: BFD-1 has been shown to exhibit anti-inflammatory properties in cell lines.
  • Antibacterial and antifungal: Studies suggest BFD-1 may have potential as an antibacterial and antifungal agent [].
  • Antitumor: Some research indicates BFD-1 might possess antitumor activity, but further investigation is needed [].

Bisphenol F bis(2,3-dihydroxypropyl) ether is a chemical compound with the molecular formula C19H24O6 and a CAS number of 72406-26-9. It is classified as a type of bisphenol, which are organic compounds containing two phenolic groups. This specific compound is often utilized as an analytical reference standard for quantifying analytes in various food and beverage products, particularly for assessing the release of toxic monomers from polymer coatings .

The structure of Bisphenol F bis(2,3-dihydroxypropyl) ether features two 2,3-dihydroxypropyl ether groups attached to a bisphenol F backbone. Its chemical properties include a boiling point of approximately 612.8ºC and a density of about 1.273 g/cm³ .

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo reactions with alkyl halides to form ethers.
  • Polymerization: Bisphenol derivatives can act as monomers in polymerization reactions, contributing to the synthesis of thermosetting resins.

These reactions are significant for its applications in polymer chemistry and materials science.

The synthesis of Bisphenol F bis(2,3-dihydroxypropyl) ether typically involves the following steps:

  • Starting Materials: The synthesis begins with Bisphenol F and 2,3-dihydroxypropanol.
  • Reaction Conditions: The reaction is usually conducted under acidic or basic conditions to facilitate ether formation.
  • Purification: Following the reaction, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

This synthetic route allows for the production of high-purity Bisphenol F bis(2,3-dihydroxypropyl) ether suitable for analytical applications.

Bisphenol F bis(2,3-dihydroxypropyl) ether has several notable applications:

  • Analytical Reference Standard: It is widely used in laboratories as a standard for quantifying analytes in food and beverages .
  • Polymer Chemistry: Its properties make it useful in assessing the release of toxic monomers from polymer coatings .
  • Research Tool: It serves as a tool in studies investigating the effects of bisphenols on human health and environmental safety.

Several compounds share structural similarities with Bisphenol F bis(2,3-dihydroxypropyl) ether. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Bisphenol A bis(2,3-dihydroxypropyl) etherC21H28O6More extensively studied; known endocrine disruptor
Bisphenol S bis(2,3-dihydroxypropyl) etherC19H24O6Used in similar applications; less toxic profile
Bisphenol E bis(2,3-dihydroxypropyl) etherC19H24O6Exhibits different biological activity than others

Uniqueness

Bisphenol F bis(2,3-dihydroxypropyl) ether is unique due to its specific hydroxyl group positioning and lower toxicity compared to Bisphenol A. Its applications in food safety and polymer analysis further distinguish it within the family of bisphenols.

XLogP3

1.2

Dates

Last modified: 08-15-2023

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